2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid typically involves the cyclization of hydrazides with carbon dioxide. One common method involves the reaction of hydrazides with carbon dioxide in the presence of a base, such as triethylamine, to form the oxadiazole ring . The reaction conditions often require refluxing in a suitable solvent like tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups onto the oxadiazole ring .
Scientific Research Applications
2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A simpler oxadiazole compound with similar chemical properties.
1,3,4-Oxadiazole: Another oxadiazole isomer with different reactivity and applications.
2-(4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylamino)acetic acid: A derivative with additional functional groups that modify its properties.
Uniqueness
2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid is unique due to its specific ring structure and the presence of the acetic acid moiety.
Properties
CAS No. |
64634-30-6 |
---|---|
Molecular Formula |
C4H4N2O4 |
Molecular Weight |
144.09 g/mol |
IUPAC Name |
2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)acetic acid |
InChI |
InChI=1S/C4H4N2O4/c7-3(8)1-2-5-4(9)10-6-2/h1H2,(H,7,8)(H,5,6,9) |
InChI Key |
ZHTASSDRQKMHOB-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NOC(=O)N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.